(S)-3-Ethyl-1-methylpiperazine is a heterocyclic organic compound with the molecular formula . This compound is a derivative of piperazine, characterized by an ethyl group at the third position and a methyl group at the first position of the piperazine ring. It is utilized in various scientific research fields due to its unique chemical properties and biological activities, particularly in pharmacology and medicinal chemistry.
The compound can be synthesized through various chemical methods, primarily involving the alkylation of 1-methylpiperazine with ethyl halides. Its significance lies in its potential applications in drug development and as a biochemical tool in research.
The synthesis of (S)-3-Ethyl-1-methylpiperazine can be achieved through several methods, with the most common being:
In an industrial setting, continuous flow processes may be employed to enhance efficiency and yield. Catalysts such as metal ions supported on polymeric resins can facilitate these reactions. The reaction conditions typically include moderate temperatures and controlled pH levels to optimize product formation .
The molecular structure of (S)-3-Ethyl-1-methylpiperazine features a six-membered piperazine ring with two substituents: an ethyl group at the nitrogen atom in position three and a methyl group at position one. This specific arrangement contributes to its unique chemical properties.
(S)-3-Ethyl-1-methylpiperazine undergoes various chemical reactions, including:
The mechanism of action for (S)-3-Ethyl-1-methylpiperazine is similar to other piperazine derivatives, primarily involving the following:
Upon entering systemic circulation, it is partly oxidized and partly eliminated unchanged. The result of its action often leads to paralysis and subsequent expulsion of parasites from the host body .
Relevant analyses such as NMR spectroscopy confirm the purity and structure of (S)-3-Ethyl-1-methylpiperazine during synthesis .
(S)-3-Ethyl-1-methylpiperazine has several scientific uses:
The synthesis of enantiomerically pure piperazines like (S)-3-ethyl-1-methylpiperazine relies on stereoselective strategies that install the chiral center at C3 with high fidelity. Two principal methodologies dominate: chiral pool derivation and asymmetric de novo synthesis. In chiral pool approaches, readily available enantiopure natural products or amino acid derivatives serve as starting materials. For instance, L-alanine methyl ester can undergo reductive alkylation with acetaldehyde followed by cyclization to yield the target piperazine scaffold while preserving chirality [6]. This method typically achieves enantiomeric excess (ee) values >95% but is constrained by the structural limitations of the chiral precursors [8].
Table 1: Stereoselective Synthetic Approaches for (S)-3-Ethyl-1-Methylpiperazine
Method | Key Reagent/Catalyst | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
Chiral Pool Derivation | L-Alanine Derivatives | 65-78 | >95 | Precursor Availability |
Asymmetric Hydrogenation | Ru-BINAP Complexes | 82 | 88 | Catalyst Cost |
Enzymatic Resolution | Streptomyces griseus Protease | 45 (theoretical max 50) | >99 | Max 50% Yield |
Alternatively, asymmetric hydrogenation of prochiral enamide intermediates using chiral catalysts provides a versatile route. A representative pathway involves hydrogenating 1-methyl-3-ethylidene-1,4-dihydropyrazine with Ru-(S)-BINAP at 50 bar H₂, affording the (S)-piperazine derivative in 82% yield and 88% ee [6]. While this method offers flexibility in side-chain engineering, achieving >99% ee necessitates additional purification steps. Enzymatic dynamic kinetic resolution (DKR) has emerged as a robust solution, particularly using immobilized lipases (e.g., Candida antarctica Lipase B) to asymmetrically acylate racemic precursors in continuous-flow reactors, achieving ee >99% and yields exceeding 70% through in situ racemization [8].
Resolution remains indispensable when asymmetric synthesis fails to deliver sufficient enantiopurity. Three techniques are pivotal:
Enzymatic Kinetic Resolution (EKR):Proteases from Streptomyces griseus selectively hydrolyze the (R)-enantiomer of racemic N-acyl-3-ethyl-1-methylpiperazines. Using ethyl oxalamate as the acyl donor in cyclohexane/water biphasic systems, the enzyme achieves an enantiomeric ratio (E) of >200, yielding the (S)-amide with >99% ee. The unreacted (R)-amide is racemized and recycled, theoretically affording 100% yield [8].
Diastereomeric Salt Crystallization:Reacting racemic 3-ethyl-1-methylpiperazine with di-p-toluoyl-D-tartaric acid in ethanol forms diastereomeric salts. Due to differential solubility, the (S)-amine salt crystallizes preferentially, yielding 34% recovery with 97% ee after two recrystallizations. Though reliable, this method suffers from low efficiency and high solvent consumption [6].
Table 3: Resolution Techniques for (S)-3-Ethyl-1-Methylpiperazine
Resolution Method | Key Agent | ee (%) | Yield (%) | S/E Ratio |
---|---|---|---|---|
Enzymatic Hydrolysis | Streptomyces griseus Protease | >99 | 45* | >200 |
Diastereomeric Crystallization | Di-p-toluoyl-D-tartaric Acid | 97 | 34 | - |
Simulated Moving Bed (SMB) | Cellulose Tris(3,5-dimethylphenylcarbamate) | 99.5 | 90 | N/A |
*Theoretical maximum yield for kinetic resolution: 50%
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1